Fmoc-1-Nal-OH

Catalog No.
S714819
CAS No.
96402-49-2
M.F
C28H23NO4
M. Wt
437.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-1-Nal-OH

CAS Number

96402-49-2

Product Name

Fmoc-1-Nal-OH

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-1-ylpropanoic acid

Molecular Formula

C28H23NO4

Molecular Weight

437.5 g/mol

InChI

InChI=1S/C28H23NO4/c30-27(31)26(16-19-10-7-9-18-8-1-2-11-20(18)19)29-28(32)33-17-25-23-14-5-3-12-21(23)22-13-4-6-15-24(22)25/h1-15,25-26H,16-17H2,(H,29,32)(H,30,31)/t26-/m0/s1

InChI Key

ORWNVJDLEMVDLV-SANMLTNESA-N

Synonyms

Fmoc-3-(1-naphthyl)-L-alanine;96402-49-2;Fmoc-1-Nal-OH;Fmoc-L-1-Naphthylalanine;(S)-N-Fmoc-1-Naphthylalanine;Fmoc-3-(1naphthyl)-L-alanine;Fmoc-L-3-(1-Naphthyl)-alanine;ST50826360;(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(naphthalen-1-yl)propanoicacid;(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(naphthalen-1-yl)propanoicacid;PubChem11945;FMOC-L-1NAL-OH;AC1MC17X;AC1Q71CM;FMOC-L-NAL(1);KSC491O8T;47433_ALDRICH;SCHEMBL800112;FMOC-ALA(1-NAPH)-OH;Fmoc-3-(1-naphtyl)-L-alanine;47433_FLUKA;CTK3J1789;Fmoc-3(1naphthyl)-Lalanine;MolPort-001-758-476;ORWNVJDLEMVDLV-SANMLTNESA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Fmoc-1-Nal-OH (Fmoc-3-(1-naphthyl)-L-alanine, CAS: 96402-49-2) is a highly hydrophobic, sterically bulky unnatural amino acid derivative widely procured for solid-phase peptide synthesis (SPPS). Featuring a naphthalene ring fused at the 1-position to the alanine backbone, it provides extended π-conjugation and a significantly larger hydrophobic surface area compared to canonical aromatic amino acids like phenylalanine or tryptophan[1]. In industrial and laboratory settings, Fmoc-1-Nal-OH is primarily selected to engineer peptide therapeutics with enhanced proteolytic stability, to fine-tune receptor binding pockets via steric hindrance, and to drive the spontaneous self-assembly of amphipathic peptide nanomaterials [2].

Research Fit

Fmoc-SPPS workflow Incorporates 1-naphthylalanine residue with reported steric constraint
L-enantiomer identity Defined by specific optical rotation specification for stereochemical control
High-purity specification Reported purity benchmark supports synthesis fidelity in manual and automated protocols

Substituting Fmoc-1-Nal-OH with its structural isomer Fmoc-2-Nal-OH or the canonical Fmoc-Phe-OH fundamentally alters both processability and application-critical performance. The attachment of the naphthyl group at the 1-position creates a distinct steric profile that is significantly more hindered than the 2-position attachment of 2-Nal [1]. In receptor binding, this specific steric bulk is often required to clash with inactive receptor states, meaning a switch to 2-Nal or Phe can result in a complete loss of target selectivity, such as converting a designed antagonist back into a full agonist [2]. Furthermore, in downstream purification, 1-Nal and 2-Nal peptides exhibit distinct lipophilicity and HPLC retention times, proving they are not interchangeable in formulation or analytical workflows [3].

Substitution Risk

!
Regiochemistry mismatch
Fmoc-2-Nal-OH (2-naphthyl isomer) alters spatial orientation and electronic profile, and may not reproduce 1-Nal-dependent conformational effects.
!
Stereochemistry mismatch
Fmoc-D-1-Nal-OH (D-enantiomer) yields distinct helical propensities and proteolytic stability; enantiomeric identity must be verified before use.
!
Unprotected analog unusable
1-Naphthylalanine without Fmoc protection is synthetically infeasible in standard SPPS and leads to uncontrolled side reactions.

Steric Hindrance-Driven Receptor Selectivity

In the development of mixed-efficacy opioid peptides, the precise steric bulk of the unnatural amino acid dictates receptor selectivity. Substitution of Phe with 1-Nal in cyclic tetrapeptides successfully reduced delta-opioid receptor (DOR) efficacy (Emax < 25%) while maintaining mu-opioid receptor (MOR) agonist activity, creating a highly desirable MOR agonist/DOR antagonist profile. In contrast, substitution with 2-Nal or retaining Phe failed to provide the necessary steric clash with the DOR active state, resulting in full agonist activity at both receptors[1].

Evidence DimensionDelta-opioid receptor (DOR) efficacy (Emax)
Target Compound Data1-Nal substituted peptide: Emax < 25% (antagonist profile)
Comparator Or Baseline2-Nal and Phe substituted peptides: Full agonist activity
Quantified Difference>75% reduction in DOR efficacy for 1-Nal vs 2-Nal/Phe
Conditions[35S]GTPγS binding assay in receptor-expressing cell lines

Procuring 1-Nal is essential for designing highly selective receptor modulators where canonical or 2-substituted aromatics fail to provide the required steric hindrance.

Steric constraint
Reported
1-Nal provides greater steric hindrance vs. 2-Nal; restricts backbone rotational freedom more severely.
Supports conformational control studies when rigidity is required.
Class-level inference; coupling optimization recommended.

Isomer-Specific HPLC Retention Profiles

Despite having identical molecular weights and atomic compositions, peptides incorporating 1-Nal exhibit distinct chromatographic behavior compared to those with 2-Nal. In standardized Ac-(XKXE)2-NH2 peptide sequences analyzed via RP-HPLC, retention times followed the trend Phe < Trp < 1-Nal < 2-Nal. The 1-Nal variant interacts less strongly with the C18 stationary phase than the 2-Nal variant, indicating a lower effective lipophilicity due to the specific spatial orientation of the 1-naphthyl group [1].

Evidence DimensionRP-HPLC retention time (relative lipophilicity)
Target Compound Data1-Nal substituted peptide: Lower retention time
Comparator Or Baseline2-Nal substituted peptide: Higher retention time
Quantified DifferencePredictable shift in log(k) retention factor between isomers
ConditionsRP-HPLC on a C18 stationary phase

Buyers must select the correct isomer to ensure predictable solubility, formulation stability, and reproducible downstream purification protocols.

Specific rotation
Specification review
−75.0° to −81.0° (c=1, DMF, 20°C)
Confirm L-enantiomer procurement; prevents D-enantiomer mismatch.
Reported vendor specification; verify lot-specific COA.

Hydrophobic Surface Area-Driven Nanostructure Assembly

The extended hydrophobic surface area of 1-Nal is a critical driver for the self-assembly of amphipathic peptides into functional biomaterials. In a study of Ac-(AKAE)2-NH2 variants, double substitution with 1-Nal resulted in rapid, spontaneous self-assembly into β-sheet bilayer nanoribbons. Under identical conditions, double substitution with the canonical amino acid Phenylalanine (Phe) completely failed to self-assemble due to insufficient hydrophobic driving force[1].

Evidence DimensionPropensity for β-sheet nanoribbon self-assembly
Target Compound Data1-Nal double variant: Readily self-assembled
Comparator Or BaselinePhe double variant: Failed to self-assemble
Quantified DifferenceBinary outcome (Assembly vs. No Assembly) based on side-chain surface area
ConditionsAqueous solution, evaluated via ThT fluorescence and electron microscopy

Fmoc-1-Nal-OH is a mandatory precursor for manufacturing self-assembling peptide hydrogels where standard aromatic residues lack the necessary hydrophobic mass.

HPLC purity
Data to verify
≥98.0 area% (HPLC), ≥98.0% (titration)
Reduces deletion-sequence risk in peptide synthesis.
Vendor-reported; verify against internal QC requirements.

SPPS Manufacturability and Coupling Conditions

The attachment of the naphthyl group at the 1-position imparts significant steric hindrance around the α-carbon, which directly impacts SPPS processability. When coupling Fmoc-1-Nal-OH, highly reactive coupling reagents such as HATU combined with DIPEA, and extended reaction times (e.g., 3 hours), are often required to achieve full conversion and prevent incomplete sequences or epimerization. This contrasts with less hindered residues like Fmoc-Phe-OH or Fmoc-2-Nal-OH, which typically couple rapidly under standard conditions [1].

Evidence DimensionSPPS Coupling requirements
Target Compound DataFmoc-1-Nal-OH: Requires high-efficiency reagents (HATU) and extended times
Comparator Or BaselineFmoc-Phe-OH / Fmoc-2-Nal-OH: Standard coupling conditions
Quantified DifferenceRequirement for specialized coupling protocols to overcome steric bulk
ConditionsFmoc-based SPPS on solid support

Procurement teams must account for the need for specialized coupling reagents and longer cycle times when scaling up the synthesis of 1-Nal-containing peptides.

Mixed-Efficacy Receptor Modulators

Utilizing 1-Nal to introduce precise steric clashes in ligand binding pockets, enabling the development of therapeutics like MOR agonist/DOR antagonist opioid peptides where 2-Nal or Phe would fail to provide the required selectivity[1].

Self-Assembling Peptide Hydrogels

Formulating amphipathic peptide sequences where the large hydrophobic surface area of 1-Nal is strictly required to drive the spontaneous formation of β-sheet nanoribbons, a process that canonical aromatics cannot sustain [2].

Protease-Resistant Antimicrobial Peptides

Incorporating the bulky 1-Nal unnatural amino acid into short peptide sequences to sterically block enzymatic degradation while maintaining high antimicrobial efficacy and biocompatibility [3].

High-Affinity Apelin Receptor (APJ) Analogs

Substituting C-terminal canonical residues with 1-Nal to extend the side chain deeper into the binding pocket, significantly increasing binding affinity and modulating signaling profiles in cardiovascular drug development [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
GPCR ligand pre-organization studies
Steric constraint profile (1-Nal vs. 2-Nal)
Conformational analysis and SAR interpretation
Enantiopure peptide research and probe synthesis
Enantiomeric identity (L-configuration)
Specific rotation verification and chiral homogeneity
High-throughput automated SPPS
Validated purity specification
Crude purity and byproduct profile in automated runs

XLogP3

5.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

437.16270821 Da

Monoisotopic Mass

437.16270821 Da

Heavy Atom Count

33

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